

Spectroscopic and Synthetic Profile of (6-Methoxypyridin-3-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (6-Methoxypyridin-3-yl)methanamine dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic route for the versatile aminopyridine derivative, (6-Methoxypyridin-3-yl)methanamine. This compound is of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in a variety of biologically active molecules. This document details predicted spectroscopic data, a plausible experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (6-Methoxypyridin-3-yl)methanamine, the following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR spectral data are crucial for the structural elucidation and purity assessment of (6-Methoxypyridin-3-yl)methanamine.

Table 1: Predicted ^1H NMR Spectral Data

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------------------------|
| ~8.1 | d | 1H | H-2 (Pyridine) |
| ~7.6 | dd | 1H | H-4 (Pyridine) |
| ~6.7 | d | 1H | H-5 (Pyridine) |
| ~3.9 | s | 3H | -OCH ₃ |
| ~3.8 | s | 2H | -CH ₂ -NH ₂ |
| ~1.6 | br s | 2H | -NH ₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------------|
| ~163 | C-6 (Pyridine) |
| ~148 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~128 | C-3 (Pyridine) |
| ~110 | C-5 (Pyridine) |
| ~53 | -OCH ₃ |
| ~43 | -CH ₂ -NH ₂ |

Mass Spectrometry (MS)

Mass spectrometry data is vital for confirming the molecular weight of the target compound. The predicted data is based on the compound's molecular formula, C₇H₁₀N₂O.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |
|---------------------|-----------------|
| [M+H] ⁺ | 139.0866 |
| [M+Na] ⁺ | 161.0685 |
| [M+K] ⁺ | 177.0424 |

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information regarding the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------------|
| 3350-3250 | Medium, Broad | N-H stretch (amine) |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1580 | Strong | C=N, C=C stretch (pyridine ring) |
| 1480-1450 | Medium | CH ₂ scissoring |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1050-1000 | Strong | C-N stretch (amine) |

Experimental Protocols

The following section outlines a representative synthetic protocol for the preparation of (6-Methoxypyridin-3-yl)methanamine, followed by standard procedures for its characterization using NMR, MS, and IR spectroscopy.

Synthesis of (6-Methoxypyridin-3-yl)methanamine via Reduction of 6-Methoxynicotinonitrile

This protocol describes a common and effective method for the synthesis of the target compound.

Materials:

- 6-Methoxynicotinonitrile
- Lithium aluminum hydride (LiAlH_4) or Raney Nickel/ H_2
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous sodium sulfate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.
- Addition of Starting Material: A solution of 6-methoxynicotinonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH_4 at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
- Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).
- Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH_4 and results in the formation of a granular precipitate.

- **Work-up:** The resulting suspension is filtered, and the inorganic salts are washed thoroughly with the reaction solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

- **Sample Preparation:** A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in peak assignments.

Mass Spectrometry:

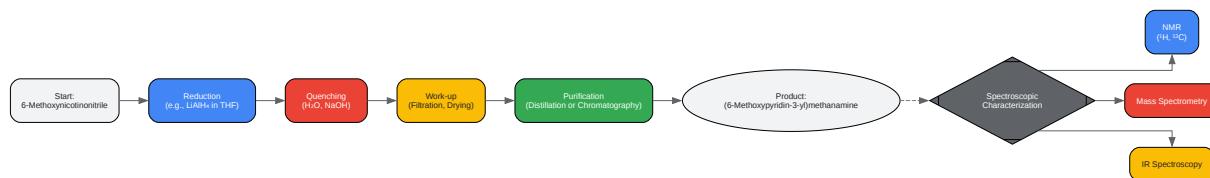
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:** The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion and other adducts.

Infrared Spectroscopy:

- **Sample Preparation:** A small amount of the liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a KBr pellet can be prepared for a solid sample.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of (6-Methoxypyridin-3-yl)methanamine.



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Caption: Synthetic and analytical workflow for (6-Methoxypyridin-3-yl)methanamine.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (6-Methoxypyridin-3-yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168551#spectroscopic-data-for-6-methoxypyridin-3-yl-methanamine>]

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